1,4-Dimethyl-1H-indazol-6-ol
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Overview
Description
1,4-Dimethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can yield the desired indazole structure . Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1,4-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Similar structure but lacks the additional methyl group at the 4-position.
2-Methyl-1H-indazole: Methyl group is positioned differently, leading to distinct chemical properties.
1,2-Dimethyl-1H-indazole: Both methyl groups are positioned differently compared to 1,4-Dimethyl-1H-indazol-6-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This distinct structure can lead to unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,4-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7(12)4-9-8(6)5-10-11(9)2/h3-5,12H,1-2H3 |
InChI Key |
APXYWTAQCQGIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2C)O |
Origin of Product |
United States |
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